molecular formula C21H26N2O B5051088 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide

1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B5051088
M. Wt: 322.4 g/mol
InChI Key: UUDLUCKIEGFRRV-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is related to bupivacaine, a well-known local anesthetic, and shares some of its pharmacological characteristics .

Preparation Methods

The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with piperidine-3-carboxylic acid. The process includes the following steps :

    Formation of the amide bond: The carboxylic acid group of piperidine-3-carboxylic acid reacts with the amine group of 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Benzylation: The resulting amide is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDLUCKIEGFRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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